An In-Depth Technical Guide to C6 NBD-L-threo-dihydrosphingosine: A Fluorescent Probe for Sphingolipid Research
An In-Depth Technical Guide to C6 NBD-L-threo-dihydrosphingosine: A Fluorescent Probe for Sphingolipid Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent sphingolipid analog, C6 NBD-L-threo-dihydrosphingosine, including its chemical properties, structure, and applications in cellular research. Detailed experimental protocols and a summary of its metabolic fate and potential signaling involvement are presented to facilitate its use in laboratory settings.
Core Compound Details: C6 NBD-L-threo-dihydrosphingosine
C6 NBD-L-threo-dihydrosphingosine is a fluorescently labeled analog of L-threo-dihydrosphingosine (also known as safingol), a stereoisomer of the natural D-erythro-dihydrosphingosine. The addition of the C6 NBD (6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)amino)hexanoyl) group provides a fluorescent tag for visualizing and tracking the molecule within cellular systems.
Chemical Structure and Properties
Below is a summary of the key chemical identifiers and properties for C6 NBD-L-threo-dihydrosphingosine.
| Property | Value | Reference |
| CAS Number | 114301-98-3 | [1][2] |
| Molecular Formula | C₃₀H₅₁N₅O₆ | [1][2] |
| Molecular Weight | 577.76 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Purity | >98% | [1][3] |
| SMILES | O=C(NC(CO)C(O)CCCCCCCCCCCCCCC)CCCCCNC1=CC=C(C2=NON=C21)N(=O)=O | [1] |
| InChI | InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27-/m0/s1 | [1] |
| InChIKey | GEZLBJRDZRUTOE-BDYUSTAISA-N | [1] |
Metabolic Pathway and Cellular Localization
Studies on the metabolism of the parent compound, L-threo-dihydrosphingosine (safingol), have revealed that it is primarily metabolized through the sphingolipid biosynthetic pathway.[4] Unlike its natural D-erythro counterpart, the L-threo isomer is not desaturated to form ceramide.[4] Instead, it is N-acylated to form L-threo-dihydroceramide, which can then be further converted to dihydrosphingomyelin and dihydroglucosylceramide.[4]
The fluorescent C6 NBD tag allows for the visualization of these processes. Upon introduction to cells, C6 NBD-L-threo-dihydrosphingosine is expected to be metabolized and trafficked, with potential accumulation in the Golgi apparatus, a central hub for sphingolipid metabolism.
Potential Signaling Pathways
Dihydroceramides are increasingly recognized as bioactive molecules that can modulate various cellular signaling pathways, often distinct from those regulated by ceramides.[2][5] Accumulation of dihydroceramides has been linked to the induction of cellular stress responses, including endoplasmic reticulum (ER) stress and autophagy, as well as the regulation of cell growth and survival pathways.[2][3][5]
The experimental workflow to investigate the impact of C6 NBD-L-threo-dihydrosphingosine on these pathways would involve treating cells with the fluorescent analog and then assaying for markers of these signaling cascades.
Experimental Protocols
The following protocols are adapted from established methods for fluorescently labeled ceramides and can be applied to C6 NBD-L-threo-dihydrosphingosine for studying its cellular uptake, localization, and metabolism.
Protocol 1: Live-Cell Imaging of C6 NBD-L-threo-dihydrosphingosine
This protocol describes the preparation and use of a C6 NBD-L-threo-dihydrosphingosine-BSA complex for labeling live cells.
Materials:
-
C6 NBD-L-threo-dihydrosphingosine
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)
-
Cultured cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~466/536 nm)
Procedure:
-
Preparation of C6 NBD-L-threo-dihydrosphingosine-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of C6 NBD-L-threo-dihydrosphingosine in absolute ethanol. b. In a glass test tube, dispense 5 µL of the 1 mM stock solution. c. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum for at least 30 minutes to form a thin lipid film. d. Redissolve the lipid film in 20 µL of absolute ethanol. e. In a separate tube, prepare a solution of 0.34 mg/mL fatty acid-free BSA in 10 mL of HBSS/HEPES. f. While vortexing the BSA solution, inject the 20 µL of the ethanolic C6 NBD-L-threo-dihydrosphingosine solution. g. Store the resulting 5 µM C6 NBD-L-threo-dihydrosphingosine-BSA complex at -20°C for long-term storage or use immediately.
-
Cell Labeling: a. Grow cells to 60-80% confluency on glass-bottom dishes or coverslips. b. Wash the cells twice with pre-warmed (37°C) serum-free medium. c. Incubate the cells with the 5 µM C6 NBD-L-threo-dihydrosphingosine-BSA complex in serum-free medium for 30-60 minutes at 37°C. d. To observe initial uptake and localization, especially to the Golgi, a "pulse-chase" experiment can be performed: i. Incubate cells with the fluorescent lipid complex for 30 minutes at 4°C. ii. Wash the cells three times with ice-cold medium. iii. Add fresh, pre-warmed (37°C) complete medium and incubate for various "chase" periods (e.g., 15, 30, 60 minutes). e. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips or place the dish on the fluorescence microscope. b. Image the cells using appropriate filter sets for NBD fluorescence.
Protocol 2: Extraction and Analysis of C6 NBD-L-threo-dihydrosphingosine and its Metabolites by HPLC
This protocol details the extraction of lipids from labeled cells and their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Labeled cells from Protocol 1
-
Methanol
-
Chloroform
-
HPLC system with a fluorescence detector
-
C8 or C18 reverse-phase HPLC column
Procedure:
-
Lipid Extraction: a. After labeling, wash the cells twice with ice-cold PBS and aspirate all liquid. b. Add 1 mL of ice-cold methanol to the cell monolayer and scrape the cells. c. Transfer the cell suspension to a glass tube. d. Add 2 mL of chloroform and vortex thoroughly. e. Add 0.8 mL of water and vortex again to induce phase separation. f. Centrifuge at 1,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids into a new glass tube. h. Dry the lipid extract under a stream of nitrogen gas.
-
HPLC Analysis: a. Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture). b. Inject the sample into the HPLC system. c. Separate the lipids using a C8 or C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., methanol/water). d. Detect the fluorescent lipids using a fluorescence detector set to the excitation and emission wavelengths of NBD. e. Quantify the different lipid species by integrating the peak areas and comparing them to standards if available.
References
- 1. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Metabolism of the unnatural anticancer lipid safingol, L-threo-dihydrosphingosine, in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
